2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16(14-2-4-15(5-3-14)25-18-21-8-13-26-18)22-9-11-23(12-10-22)17-19-6-1-7-20-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEQPEPJGHLWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction. The piperazine ring is incorporated through a nucleophilic substitution reaction, and finally, the pyrimidine ring is added using a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce a benzyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 389.5 g/mol. The structure consists of a pyrimidine core substituted with a piperazine moiety and a thiazole group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing piperazine and pyrimidine structures. For instance, derivatives of piperazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The introduction of thiazole moieties enhances these effects by improving solubility and bioavailability.
- Case Study : A study demonstrated that certain piperazine derivatives exhibited up to six times greater activity against cancer cell lines compared to standard treatments such as abamectin . The structural modifications in these derivatives, particularly the presence of thiazole rings, were crucial for their enhanced potency.
Antiparasitic Activity
The compound also shows promise in treating parasitic infections. Research indicates that thiazole-containing compounds can act as effective macrofilaricides against filarial diseases, which affect millions globally.
- Case Study : A series of substituted thiazole derivatives were evaluated for their efficacy against adult filarial worms. Results showed that specific structural modifications led to improved pharmacokinetics and reduced worm burden in vivo . This suggests that the thiazole component in the structure of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine could enhance its antiparasitic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pyrimidine rings can significantly influence biological activity:
Mechanism of Action
The mechanism of action of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its target. The piperazine ring can improve the compound’s solubility and bioavailability, while the pyrimidine ring can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
This section compares the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and implications for biological activity.
Structural Analogues and Substituent Analysis
Compound A : 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine
- Structure : Features a benzodioxole (electron-rich aromatic system) linked via a methylene group to the piperazine-pyrimidine core.
- Key Differences : Replaces the thiazolyloxy-benzoyl group with a benzodioxole-methyl substituent.
- Crystallographic Data : Bond lengths (C–C ≈ 1.39–1.52 Å) and angles (e.g., N–C–C ≈ 109.5°) indicate a planar benzodioxole ring and a twisted piperazine conformation .
Compound B : 2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine
- Structure : Substituted with a trimethoxybenzyl group.
- Key Differences : Methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing thiazole in the target compound.
- Molecular Formula : C₁₈H₂₄N₄O₃ (MW = 360.41 g/mol) .
Compound C : 4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
- Structure : Contains a trifluoromethylbenzoyl group and a 4,6-disubstituted pyrimidine.
- Molecular Weight : 433.47 g/mol .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | 2-Piperazinyl-pyrimidine | Same | Same | 4,6-Disubstituted pyrimidine |
| Key Substituent | Thiazolyloxy-benzoyl | Benzodioxole-methyl | Trimethoxybenzyl | Trifluoromethylbenzoyl |
| Electron Effects | Electron-withdrawing (thiazole) | Electron-donating | Electron-donating | Strongly electron-withdrawing |
| Molecular Weight* | ~400–420 g/mol (estimated) | ~350–370 g/mol | 360.41 g/mol | 433.47 g/mol |
| Polarity | Moderate (polar thiazole) | High (benzodioxole) | Moderate | Low (CF₃ group) |
*Exact molecular weight of the target compound is unavailable in evidence.
Biological Activity
The compound 2-{4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The structure integrates a pyrimidine ring with a piperazine moiety and a thiazole derivative, which are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazole-containing compounds. For instance, research on derivatives such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated significant activity against various strains of bacteria including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism involved uptake into microbial cells leading to cell disruption and inhibition of DNA gyrase, a critical enzyme for bacterial replication .
| Compound | Activity | Target Bacteria |
|---|---|---|
| PNT | Antimicrobial | Staphylococcus aureus, MRSA |
| 3k | Antibacterial | Listeria monocytogenes, MRSA |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma . The structural similarity to other active compounds suggests that this compound may exhibit similar properties.
The biological activity of piperazine derivatives typically involves multiple mechanisms:
- Inhibition of Key Enzymes : Compounds like PNT inhibit DNA gyrase, disrupting bacterial DNA replication.
- Cell Membrane Disruption : Observations from transmission electron microscopy (TEM) indicate that these compounds can cause significant structural changes in bacterial cells without complete lysis .
- Cellular Uptake : Efficient cellular uptake is crucial for the effectiveness of these compounds against microbial strains.
Case Studies
Several studies have evaluated the effectiveness of thiazole-pyrimidine derivatives:
- Study 1 : A derivative demonstrated superior antibacterial activity against MRSA compared to traditional antibiotics like ampicillin .
- Study 2 : Another compound from the same class showed promising results in inhibiting cancer cell migration and invasion in vitro, indicating potential for therapeutic applications in oncology .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine, and how is structural confirmation achieved?
Answer:
The synthesis typically involves coupling a thiazole-containing benzoyl chloride derivative with a piperazine-pyrimidine precursor. Key steps include:
- Nucleophilic substitution : Reacting 4-(1,3-thiazol-2-yloxy)benzoyl chloride with 2-piperazin-1-ylpyrimidine under reflux in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/EtOAc gradient) is critical for isolating the target compound .
- Characterization :
Advanced: How can computational reaction path search methods improve the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path sampling can:
- Predict intermediates : Identify energy barriers for key steps like benzoylation or piperazine ring activation .
- Optimize solvent systems : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhance nucleophilic substitution) .
- Reduce trial-and-error : Machine learning models trained on analogous reactions (e.g., piperazine acylation) prioritize optimal conditions (temperature, catalyst) .
Experimental validation via microscale high-throughput screening is recommended to bridge computational predictions and practical outcomes .
Basic: What structural insights have been gained from X-ray crystallography studies of related piperazine-pyrimidine derivatives?
Answer:
Single-crystal X-ray studies reveal:
- Piperazine conformation : Chair conformation with equatorial benzoyl substitution, minimizing steric strain .
- Intermolecular interactions :
- Bond angles : The C-S-O angle in the thiazole-oxy group deviates slightly (~105°) from ideal sp² geometry due to steric constraints .
Advanced: How can researchers resolve contradictions in pharmacological activity data between structurally similar derivatives?
Answer:
Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the thiazole ring may enhance receptor binding but reduce solubility .
- Methodological variability : Differences in assay conditions (e.g., DPP-IV inhibition assays at pH 7.4 vs. 6.8) can skew IC₅₀ values .
Strategies : - Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, chloro, tert-butyl) and correlate with bioactivity .
- Molecular docking : Compare binding poses of derivatives to identify critical interactions (e.g., hydrogen bonds with catalytic triad residues in DPP-IV) .
- Physicochemical profiling : Measure logP, pKa, and solubility to disentangle pharmacokinetic vs. pharmacodynamic effects .
Basic: What analytical techniques are essential for assessing the purity and stability of this compound?
Answer:
- HPLC-PDA : Quantifies purity (>99%) and detects degradation products (e.g., hydrolyzed benzoyl group) under accelerated stability conditions (40°C/75% RH) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of thiazole-oxy moiety) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
Advanced: What interdisciplinary approaches are recommended for elucidating the mechanism of action of this compound?
Answer:
- Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in cellular lysates .
- Metabolomics : Track downstream metabolic perturbations (e.g., glucose regulation for DPP-IV inhibitors) via LC-MS/MS .
- In silico toxicology : Predict hepatotoxicity using QSAR models trained on piperazine-containing drugs .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Reaction exothermicity : Benzoylation at scale may require controlled addition rates and cooling to prevent side reactions .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution or crystallization (solvent: ethanol/water) .
- Regioselectivity : Monitor by in situ FTIR to avoid over-acylation of the piperazine ring .
Advanced: How can researchers leverage crystallographic data to design derivatives with improved bioavailability?
Answer:
- Cocrystal engineering : Co-crystallize with coformers (e.g., succinic acid) to enhance solubility without altering pharmacophore integrity .
- Torsion angle analysis : Modify substituents to reduce rotational barriers (e.g., flexible alkyl chains) for better membrane permeability .
- Hirshfeld surface analysis : Identify "hotspots" for intermolecular interactions to guide salt or prodrug formation .
Basic: What safety considerations are critical when handling this compound in the laboratory?
Answer:
- Toxicity screening : Use Ames tests to assess mutagenicity of the thiazole moiety .
- Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential sensitization risks .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from benzoylation) before aqueous disposal .
Advanced: What statistical methods are recommended for analyzing contradictory bioactivity data across multiple studies?
Answer:
- Meta-analysis : Pool IC₅₀ values from independent studies using random-effects models to account for inter-lab variability .
- Principal component analysis (PCA) : Reduce dimensionality of SAR data to identify clusters of high-activity derivatives .
- Bayesian inference : Quantify uncertainty in receptor binding predictions using Markov chain Monte Carlo (MCMC) sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
